4-Methyl-1H-indazole-3-carboxylic acid

Catalog No.
S1915320
CAS No.
885518-90-1
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1H-indazole-3-carboxylic acid

CAS Number

885518-90-1

Product Name

4-Methyl-1H-indazole-3-carboxylic acid

IUPAC Name

4-methyl-1H-indazole-3-carboxylic acid

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)8(9(12)13)11-10-6/h2-4H,1H3,(H,10,11)(H,12,13)

InChI Key

PNRZINGBFITCFA-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)NN=C2C(=O)O

Canonical SMILES

CC1=C2C(=CC=C1)NN=C2C(=O)O
  • Indazole Scaffold

    4-Methyl-1H-indazole-3-carboxylic acid belongs to the indazole class of heterocyclic compounds. Indazoles possess a five-membered nitrogen-containing ring fused to a benzene ring. This scaffold is present in various bioactive molecules, including pharmaceuticals []. Research suggests indazoles can have diverse biological activities, making them attractive candidates for drug discovery [].

  • Structural Similarity

    4-Methyl-1H-indazole-3-carboxylic acid shares some structural similarity with known bioactive molecules. For instance, it is structurally related to indazole-3-carboxylic acid, which can serve as a precursor in the synthesis of other molecules with potential therapeutic applications [].

4-Methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound characterized by an indazole ring structure with a carboxylic acid functional group at the 3-position and a methyl group at the 4-position. Its molecular formula is C9H8N2O2C_9H_8N_2O_2 and it has a molecular weight of approximately 176.17 g/mol. This compound belongs to a class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Typical of carboxylic acids and heterocycles:

  • Decarboxylation: The carboxylic acid group can be removed to yield 4-methylindazole.
  • Esterification: Reacting with alcohols in the presence of acid catalysts can produce esters.
  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride .

Indazole derivatives, including 4-methyl-1H-indazole-3-carboxylic acid, exhibit a range of biological activities. They have been studied for their potential anti-inflammatory, analgesic, and antitumor properties. Specific studies have indicated that certain indazole derivatives can act as inhibitors of various enzymes and receptors, making them candidates for drug development .

Several synthetic routes can be employed to produce 4-methyl-1H-indazole-3-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors such as phenylhydrazine and α,β-unsaturated carbonyl compounds, cyclization can yield the indazole structure.
  • Functional Group Transformations: Existing indazoles can be functionalized at the 3-position through carboxylation reactions.
  • Methylation: The introduction of the methyl group at the 4-position can be achieved via methylation reactions using methylating agents like dimethyl sulfate or methyl iodide .

4-Methyl-1H-indazole-3-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: As a building block in the synthesis of bioactive compounds.
  • Research: Used in studies investigating the biological activities of indazole derivatives.
  • Chemical Synthesis: Serves as an intermediate in organic synthesis processes.

Research on interaction studies involving 4-methyl-1H-indazole-3-carboxylic acid has focused on its binding affinity to various biological targets. These studies typically utilize techniques like molecular docking and receptor-ligand binding assays to evaluate how well this compound interacts with specific enzymes or receptors, providing insights into its potential therapeutic effects .

Several compounds share structural similarities with 4-methyl-1H-indazole-3-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Methyl-1H-indazole-3-carboxylic acidMethyl group at the 5-positionDifferent position of methyl substitution affects activity.
6-Chloro-1H-indazole-3-carboxylic acidChlorine substituent at the 6-positionPotentially different pharmacological properties due to halogen effect.
5-Nitro-1H-indazole-3-carboxylic acidNitro group at the 5-positionKnown for enhanced antibacterial activity.
1-Methyl-1H-indazole-3-carboxylic acidMethyl group at the 1-positionOften used as an impurity reference in pharmaceuticals .

Each of these compounds exhibits unique biological activities and chemical properties, making them valuable in medicinal chemistry and related research fields.

XLogP3

1.8

Wikipedia

4-Methyl-1H-indazole-3-carboxylic acid

Dates

Modify: 2023-08-16

Explore Compound Types